5H-benzo[d][1,3]benzodioxocine
Overview
Description
5H-benzo[d][1,3]benzodioxocine is a heterocyclic compound characterized by a fused ring system containing both benzene and dioxocine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-benzo[d][1,3]benzodioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acids . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5H-benzo[d][1,3]benzodioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5H-benzo[d][1,3]benzodioxocine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5H-benzo[d][1,3]benzodioxocine involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5H-benzo[d][1,3]benzodioxocine include:
Dibenzo[b,f][1,5]diazocine: Another heterocyclic compound with a similar fused ring system.
Benzimidazo[1,2-a][3,1]benzothiazine:
Uniqueness
This compound is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
5H-benzo[d][1,3]benzodioxocine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-3-7-13-11(5-1)9-12-6-2-4-8-14(12)16-10-15-13/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCQKGJMGWEDCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCOC3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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